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Compound of Interest

Compound Name: Ncx 1000

Cat. No.: B15572237 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for experimenting with NCX-1000, a nitric oxide (NO)-

releasing derivative of ursodeoxycholic acid (UDCA). The content is designed to offer practical

guidance, troubleshoot common issues, and provide a framework for experimental design.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NCX-1000?

A1: NCX-1000 is a pro-drug designed for liver-specific nitric oxide (NO) delivery. It consists of

ursodeoxycholic acid (UDCA) linked to an NO-releasing moiety. The UDCA component targets

the molecule to the liver, where it is preferentially taken up by hepatocytes. Intracellularly,

enzymes metabolize NCX-1000, releasing NO. This NO is intended to stimulate soluble

guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP)

levels, which promotes vasodilation and is expected to reduce intrahepatic vascular resistance,

thereby lowering portal pressure in cirrhotic conditions.[1]

Q2: What is the rationale for using an NO donor in liver cirrhosis?

A2: Liver cirrhosis is often characterized by a deficiency of endothelial NO production within the

liver.[1] This deficiency contributes to an increase in intrahepatic vascular tone and,

consequently, to portal hypertension.[2] By selectively replenishing NO within the liver, the goal

is to counteract this pathological vasoconstriction without causing systemic hypotension, a

major side effect of non-targeted NO donors.[1]
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Q3: What were the major outcomes of preclinical versus clinical studies with NCX-1000?

A3: Preclinical studies in rodent models of cirrhosis (induced by carbon tetrachloride or bile

duct ligation) showed promising results. NCX-1000 was reported to selectively release NO in

the liver, reduce portal pressure, and increase hepatic cGMP levels without significantly

affecting systemic blood pressure.[1][3] However, a phase IIa clinical trial in patients with

cirrhosis and portal hypertension did not show a reduction in the hepatic venous pressure

gradient (HVPG). Instead, it resulted in a significant reduction in systemic systolic blood

pressure and hepatic blood flow, suggesting a lack of liver-selective action in humans.[4][5]

Q4: Which cell types in the liver are targeted by NCX-1000?

A4: NCX-1000 is primarily metabolized by hepatocytes and hepatic stellate cells (HSCs). The

UDCA moiety facilitates uptake into these cells, which are key players in the pathophysiology of

liver fibrosis and portal hypertension.

Data Presentation: Preclinical vs. Clinical Outcomes
The following tables summarize the key quantitative data from preclinical animal models and

human clinical trials of NCX-1000. A direct comparison is challenging due to differences in

species, disease models, and measurement techniques.

Table 1: Effect of NCX-1000 on Portal Pressure and Hemodynamics
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Parameter
Preclinical Animal Model
(Rats)

Clinical Trial (Humans,
Phase IIa)[4][5]

Portal Pressure

Statistically significant

decrease observed in cirrhotic

models (BDL-induced).[3]

Control rats in a CCl4 model

had portal pressures of ~7.0

mmHg, which increased to

~14.5 mmHg with cirrhosis.[5]

NCX-1000 was shown to revert

this increase.

No significant change in

Hepatic Venous Pressure

Gradient (HVPG). Baseline:

17.1 ± 3.8 mmHg vs. Post-

treatment: 16.7 ± 3.8 mmHg.

Systemic Blood Pressure
No significant effect on mean

arterial pressure reported.[1]

Significant dose-dependent

reduction in Systolic Blood

Pressure. Baseline: 136 ± 7

mmHg vs. Post-treatment: 121

± 11 mmHg.

Hepatic Blood Flow (HBF)
N/A (Not typically reported in

these preclinical studies)

Significant decrease. Baseline:

1,129 ± 506 ml/min vs. Post-

treatment: 904 ± 310 ml/min.

Table 2: Biomarker Response to NCX-1000

Biomarker
Preclinical Animal Model
(Rats)

Clinical Trial (Humans,
Phase IIa)

Hepatic cGMP Levels
Significant increase in liver

homogenates.[1][3]
Not reported.

Hepatic Nitrite/Nitrate

Significant increase in liver

homogenates, indicating NO

release.[1][3]

Not reported.
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Caption: Proposed signaling pathway of NCX-1000 in hepatic cells.
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Troubleshooting Workflow: Lack of Efficacy

Start:
Observed lack of efficacy in vivo

(e.g., no change in portal pressure)

Verify Drug Formulation
& Administration

Is NCX-1000 soluble?
Is gavage/injection technique correct?

Confirm dose.

Assess Drug Metabolism
& NO Release

Measure plasma/liver levels of
NCX-1000 and metabolites.
Measure liver nitrite/nitrate.

Conclusion:
Poor Bioavailability or

Insufficient Hepatic Metabolism.
Review species-specific enzymes.

Metabolites not detected

Evaluate Downstream
Signaling

Measure hepatic cGMP levels.
Assess PKG activity.

Conclusion:
NO release is occurring but

signaling pathway is impaired.
Investigate sGC/PKG function.

cGMP not increased

Consider Model/Species
Differences

Compare animal model pathophysiology
to human cirrhosis.

Consider species differences in
UDCA metabolism & transport.

Systemic Side Effects Observed?
(e.g., Hypotension)

Conclusion:
Drug is active, but the model
does not translate to humans.
Re-evaluate clinical relevance

of the animal model.

No

Conclusion:
Premature/Systemic NO Release.

Investigate formulation/stability
or non-hepatic metabolism.

Yes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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